
3-Butylsulfanylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butylsulfanylcyclohexan-1-one is an organic compound with the molecular formula C10H18OS It is characterized by a cyclohexanone ring substituted with a butylsulfanyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylsulfanylcyclohexan-1-one typically involves the reaction of cyclohexanone with butylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butylsulfanylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The butylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different substituents at the sulfur position.
Applications De Recherche Scientifique
3-Butylsulfanylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Butylsulfanylcyclohexan-1-one involves its interaction with specific molecular targets. The butylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyclohexanone ring may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- 3-(tert-Butylsulfanyl)cyclohexan-1-one
- 3-Methylsulfanylcyclohexan-1-one
- 3-Ethylsulfanylcyclohexan-1-one
Comparison: 3-Butylsulfanylcyclohexan-1-one is unique due to the length and flexibility of its butylsulfanyl group, which can influence its reactivity and interaction with biological targets. In comparison, 3-(tert-Butylsulfanyl)cyclohexan-1-one has a bulkier substituent, which may result in different steric and electronic effects. The methyl and ethyl analogs have shorter alkyl chains, potentially leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
505062-31-7 |
|---|---|
Formule moléculaire |
C10H18OS |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
3-butylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C10H18OS/c1-2-3-7-12-10-6-4-5-9(11)8-10/h10H,2-8H2,1H3 |
Clé InChI |
HSAUQQQYLCIRIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1CCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


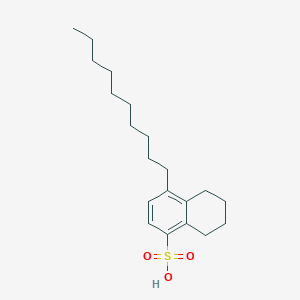
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
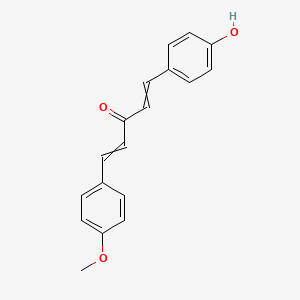
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
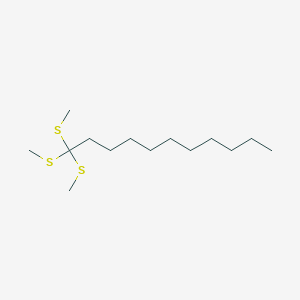
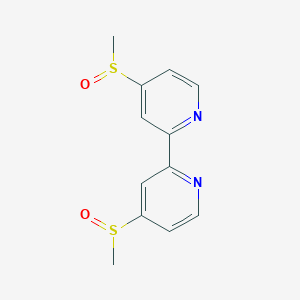
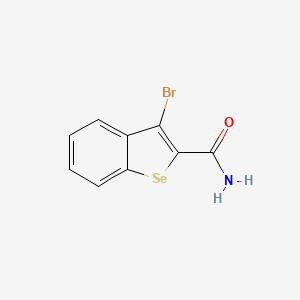
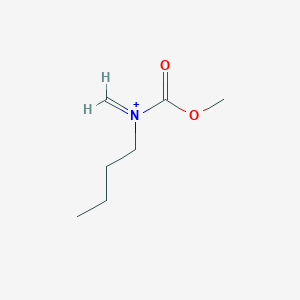
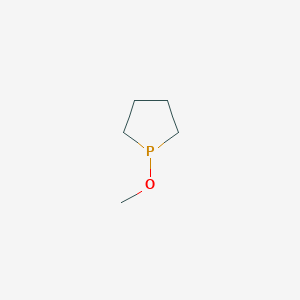
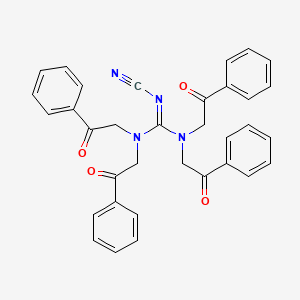
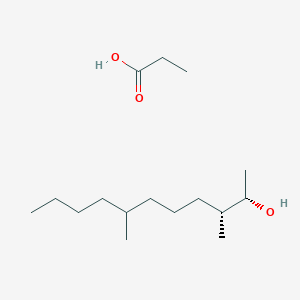

![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
